N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring and an acetamide side chain. The molecule includes a 3-methylphenyl substituent on the oxadiazole ring and a 3-acetylphenyl group on the acetamide moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c1-14-6-4-8-18(10-14)23-29-24(35-30-23)22-15(2)21-25(36-22)27-13-31(26(21)34)12-20(33)28-19-9-5-7-17(11-19)16(3)32/h4-11,13H,12H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFSTBUIIRLGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC(=C5)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Oxadiazole-Containing FLAP Inhibitors
The compound shares structural homology with BI 665915 (compound 69 in ), a FLAP inhibitor with an oxadiazole core. Key differences include:
- Substituent on Oxadiazole : BI 665915 has a cyclopropylethyl group, whereas the target compound features a 3-methylphenyl substituent. This variation may influence lipophilicity and target binding .
- Core Heterocycle: BI 665915 uses a pyrazole ring, while the target compound employs a thieno[2,3-d]pyrimidinone scaffold. The latter’s fused ring system may enhance metabolic stability due to reduced rotational freedom .
Thieno[2,3-d]pyrimidinone Derivatives
Compounds like those in (e.g., Fig. 53–54) share the thieno[2,3-d]pyrimidinone core but lack the oxadiazole moiety. Instead, they incorporate imidazo-thiadiazole or triazole groups, which reduce FLAP binding potency compared to oxadiazole-containing analogues .
Pyridine/Thiadiazole Hybrids
Compounds such as N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () replace the oxadiazole with a triazole-thioether group. This substitution reduces FLAP inhibition (IC50 > 100 nM vs. <10 nM for BI 665915) but improves aqueous solubility .
Pharmacological and Physicochemical Properties
Table 1: Comparative Pharmacological Profiles
*Predicted based on structural similarity to BI 665915 .
†Calculated using fragment-based methods.
‡Inferred from ’s DMPK optimization principles.
Metabolic Stability
The target compound’s thieno[2,3-d]pyrimidinone core likely reduces cytochrome P450 3A4 interactions compared to pyridine-based analogues (e.g., ), aligning with BI 665915’s low drug-drug interaction risk .
NMR and MS/MS Profiling
As shown in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate the target compound from analogues like BI 665915, reflecting substituent-induced electronic changes. LC-MS/MS molecular networking () further confirms structural divergence, with cosine scores <0.8 when compared to non-oxadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
